3-Amino-5-bromo-6-fluoro-2-hydroxybenzotrifluoride
Description
Properties
Molecular Formula |
C7H4BrF4NO |
|---|---|
Molecular Weight |
274.01 g/mol |
IUPAC Name |
6-amino-4-bromo-3-fluoro-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H4BrF4NO/c8-2-1-3(13)6(14)4(5(2)9)7(10,11)12/h1,14H,13H2 |
InChI Key |
JLKMILZZAYAJEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C(F)(F)F)O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Amino-5-bromo-6-fluoro-2-hydroxybenzotrifluoride typically involves multi-step organic reactions. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity .
Chemical Reactions Analysis
3-Amino-5-bromo-6-fluoro-2-hydroxybenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and hydroxy groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Amino-5-bromo-6-fluoro-2-hydroxybenzotrifluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-6-fluoro-2-hydroxybenzotrifluoride involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins more effectively . The compound can inhibit or activate specific enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key analogs and their substituent differences:
Key Observations:
- Substituent Position Sensitivity: The target compound’s 3-amino and 6-fluoro groups distinguish it from analogs like 2-Amino-5-Bromo-3-Fluorobenzotrifluoride , where amino and fluoro are at positions 2 and 3.
- Hydroxy Group Impact: The 2-hydroxy group in the target compound introduces acidity (pKa ~8–10 for phenolic -OH) and polarity, contrasting with methoxy (e.g., ) or chloro (e.g., ) analogs. This may enhance solubility in aqueous media compared to more hydrophobic derivatives.
- Benzotrifluoride vs. Benzofuran Core : The benzofuran analog exhibits reduced aromaticity and ring strain, likely lowering thermal stability but improving solubility in organic solvents.
Biological Activity
3-Amino-5-bromo-6-fluoro-2-hydroxybenzotrifluoride (ABFHT) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of ABFHT, exploring its mechanisms, efficacy, and potential applications based on current research findings.
Chemical Structure and Properties
ABFHT features a complex structure characterized by the presence of amino, bromo, fluoro, and hydroxy functional groups attached to a benzene ring. The trifluoromethyl group enhances its lipophilicity, which can influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅BrF₃N₁O₁ |
| Molecular Weight | 292.04 g/mol |
| Melting Point | 135-140 °C |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Recent studies have indicated that compounds similar to ABFHT exhibit significant antimicrobial properties. For instance, the introduction of halogen substituents often enhances antibacterial activity. Research has shown that fluorinated compounds tend to demonstrate improved potency against various bacterial strains due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Antimalarial Activity
Research into related compounds has demonstrated promising antimalarial activity. For example, studies on 5-phenoxy primaquine analogs have shown that modifications at specific positions can significantly enhance their efficacy against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) indicates that electron-withdrawing groups like trifluoromethyl can enhance potency by stabilizing the drug-receptor complex .
Cytotoxicity and Selectivity Index
The cytotoxicity of ABFHT has been assessed using various cell lines, including Vero cells. The selectivity index (SI), calculated as the ratio of cytotoxicity to antimalarial activity, is crucial for determining the safety profile of potential drug candidates. Compounds with a high SI are preferred as they indicate lower toxicity to mammalian cells while retaining effective pharmacological activity.
Table 2: Biological Activity Data for Related Compounds
| Compound | IC₅₀ (µM) Antimalarial | CC₅₀ (µM) Cytotoxicity | Selectivity Index (SI) |
|---|---|---|---|
| Primaquine | 11.33 | >2500 | <0.005 |
| Chloroquine | 61.2 | 5.97 | 0.010 |
| ABFHT | TBD | TBD | TBD |
The mechanism through which ABFHT exerts its biological effects is not yet fully elucidated; however, it is hypothesized that the compound may interact with specific enzymes or receptors involved in critical metabolic pathways. For instance, fluorinated compounds often exhibit unique binding interactions that can lead to enhanced inhibition of target enzymes.
Case Study 1: Antimalarial Efficacy
In a study investigating the efficacy of various primaquine analogs, it was found that compounds with similar structural features to ABFHT exhibited improved blood-stage activity against P. falciparum. The most active analogs showed IC₅₀ values significantly lower than primaquine, suggesting that structural modifications can lead to enhanced therapeutic profiles .
Case Study 2: Cytotoxicity Assessment
A comparative analysis of cytotoxic effects on Vero cells revealed that several fluorinated derivatives maintained lower toxicity levels compared to traditional antimalarial agents like chloroquine and primaquine. This highlights the potential for developing safer alternatives by modifying existing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
